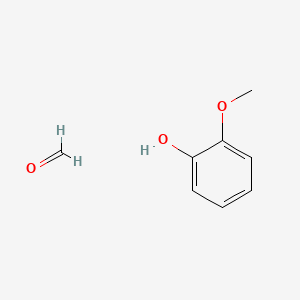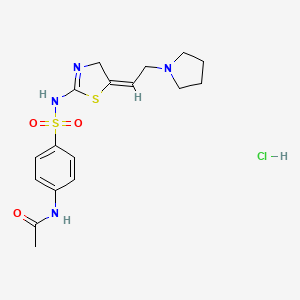
Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiazole ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride typically involves multiple steps, including the formation of the pyrrolidine and thiazole rings, followed by their coupling with the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction could yield amines or alcohols .
科学的研究の応用
Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, potentially inhibiting their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonamide derivatives and thiazole-containing molecules. These compounds often share similar biological activities and applications but may differ in their specific properties and effectiveness .
Uniqueness
What sets Acetamide, N-(4-(((5-(2-(1-pyrrolidinyl)ethylidene)-4,5-dihydro-2-thiazolyl)amino)sulfonyl)phenyl)-, monohydrochloride apart is its unique combination of functional groups and rings, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
71933-34-1 |
|---|---|
分子式 |
C17H23ClN4O3S2 |
分子量 |
431.0 g/mol |
IUPAC名 |
N-[4-[[(5E)-5-(2-pyrrolidin-1-ylethylidene)-4H-1,3-thiazol-2-yl]sulfamoyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H22N4O3S2.ClH/c1-13(22)19-14-4-6-16(7-5-14)26(23,24)20-17-18-12-15(25-17)8-11-21-9-2-3-10-21;/h4-8H,2-3,9-12H2,1H3,(H,18,20)(H,19,22);1H/b15-8+; |
InChIキー |
CFXNXOWCBQGNIM-TWNLEINFSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC/C(=C\CN3CCCC3)/S2.Cl |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCC(=CCN3CCCC3)S2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


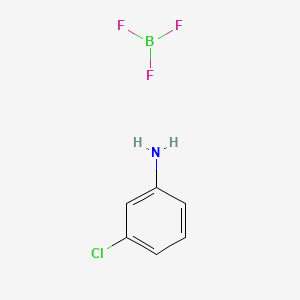

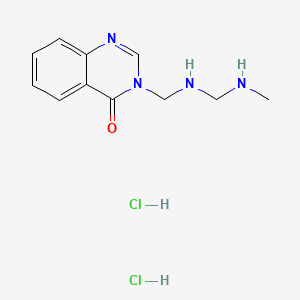
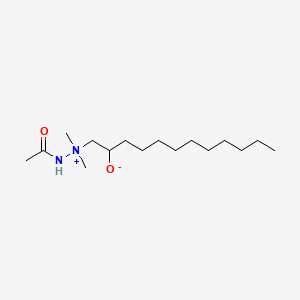
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
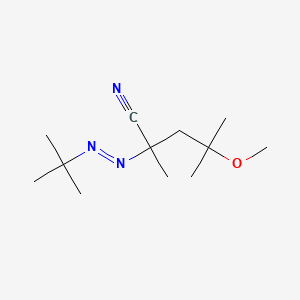
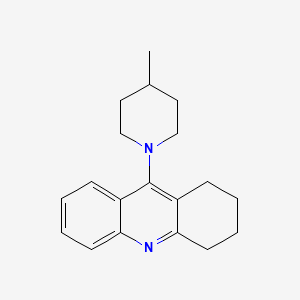

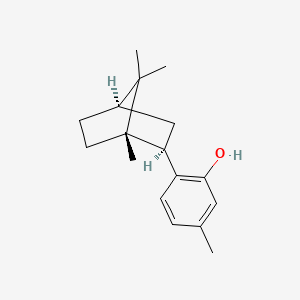
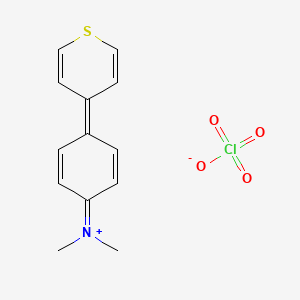
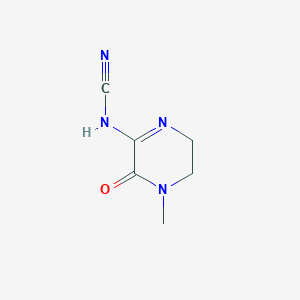
![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)
